molecular formula C13H18Si B1646355 Trimethyl(2-methyl-1H-inden-1-yl)silane

Trimethyl(2-methyl-1H-inden-1-yl)silane

Cat. No.: B1646355
M. Wt: 202.37 g/mol
InChI Key: YGJQQDPQBLYNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(2-methyl-1H-inden-1-yl)silane is a specialized organosilicon compound of significant interest in synthetic and organometallic chemistry. Its core research value lies in the strategic application of the trimethylsilyl group, which can act as a versatile protecting group or a directing moiety in complex molecular constructions. In cyclization and cycloaddition reactions, the silyl group on the indene system can be used to dictate regioselectivity and influence the stereochemical outcome at the reactive center, facilitating the synthesis of precisely defined molecular architectures . Furthermore, this compound serves as a key precursor in the development of novel ligand systems for catalysis. The indenyl framework, when modified with the silyl group, can be incorporated into metallocene structures, which are pivotal in the research and development of single-site olefin polymerization catalysts. The modification of the indene backbone with the trimethylsilyl group allows researchers to fine-tune the steric and electronic properties of the resulting metal complex, thereby exploring and manipulating catalytic activity and polymer properties. This compound is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

trimethyl-(2-methyl-1H-inden-1-yl)silane

InChI

InChI=1S/C13H18Si/c1-10-9-11-7-5-6-8-12(11)13(10)14(2,3)4/h5-9,13H,1-4H3

InChI Key

YGJQQDPQBLYNAU-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C1[Si](C)(C)C

Canonical SMILES

CC1=CC2=CC=CC=C2C1[Si](C)(C)C

Origin of Product

United States

Foundational & Exploratory

Molecular structure and steric effects of 2-methylindenyl silanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Steric Effects of 2-Methylindenyl Silanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methylindenyl silanes, a critical class of ligands in modern organometallic chemistry and catalysis. We delve into the nuanced interplay between the molecular architecture dictated by the 2-methyl substituent on the indenyl framework and the conformational rigidity imposed by the silane bridge. This document elucidates the profound steric effects originating from this substitution pattern, explaining the causality behind its influence on ligand rotation, complexation geometry, and, ultimately, catalytic performance, particularly in stereoselective olefin polymerization. Detailed synthetic protocols, spectroscopic characterization data, and structural parameters are presented to provide a field-proven guide for researchers engaged in catalyst design and chemical synthesis.

Introduction: Strategic Design in Organometallic Ligands

The precise control of polymer microstructure and the stereochemical outcome of chemical reactions often hinges on the rational design of the ligand framework surrounding a catalytically active metal center. Among the vast array of ligands, those based on the indenyl moiety have proven exceptionally versatile, particularly in the field of ansa-metallocene catalysis.

The Indenyl Ligand: A Dynamic Framework

The indenyl ligand, a bicyclic aromatic system comprising a cyclopentadienyl ring fused to a benzene ring, offers a unique electronic and steric profile compared to its simpler cyclopentadienyl counterpart. Its reduced symmetry and the potential for the metal center to slip between η⁵ and η³ coordination modes (the "indenyl effect") introduce dynamic behaviors that can be harnessed for specific catalytic applications.

The Silane Bridge: Enforcing Conformational Rigidity

To control the spatial orientation of two indenyl ligands and prevent free rotation, a covalent linker, or ansa-bridge, is often employed. Silane bridges, typically dimethylsilylene (-SiMe₂-), are highly effective due to their synthetic accessibility and the desirable Si-C bond lengths and angles, which create a rigid and stable chelate structure.[1] This rigidity is paramount for establishing a well-defined chiral environment at the metal center, which is the cornerstone of stereoselective catalysis.[2]

The 2-Methyl Substituent: A Deliberate Steric Governor

While substitution on the indenyl ligand is a common strategy to tune electronic and steric properties, the placement of a substituent at the 2-position is of particular strategic importance. Unlike substituents on the six-membered ring, a methyl group at the 2-position of the five-membered ring projects directly into the coordination sphere of the metal center. This guide will explore how this seemingly minor modification introduces significant steric effects that dictate the ligand's rotational freedom and profoundly influence the catalytic behavior of its metal complexes.[3]

Molecular Structure and Conformation

The defining characteristic of 2-methylindenyl silanes is the fixed spatial relationship between the bulky methyl groups and the central metal atom in their corresponding ansa-metallocene complexes.

General Molecular Architecture

The fundamental structure consists of two 2-methylindenyl units covalently linked by a dimethylsilylene bridge. The synthesis typically results in a mixture of racemic and meso diastereomers, which can often be separated by fractional crystallization. The racemic isomer is generally the desired precursor for stereoselective catalysis.

Caption: General structure of a dimethylsilyl-bridged bis(2-methylindenyl) ligand.

Crystallographic Data and Key Structural Parameters

X-ray crystallography of ansa-zirconocenes derived from these ligands reveals a distorted tetrahedral geometry around the metal center.[4] The presence of the 2-methyl group does not significantly alter the fundamental bond lengths within the indenyl framework but critically influences the overall conformation of the complex.

ParameterTypical ValueSignificance
Zr-Centroid(Cp) Distance2.20 - 2.25 ÅStandard distance for Zr-indenyl interaction.
Cl-Zr-Cl Angle~98°Indicates the bite angle of the ancillary ligands.
Centroid-Zr-Centroid Angle~125° - 130°Defines the primary coordination aperture of the ligand.
C1-Si-C1' Angle~95° - 100°Reflects the strain within the ansa-bridge.
C2-C1-Si Angle~105° - 110°Shows the orientation of the indenyl ligand relative to the bridge.

Note: Data are representative and compiled from structurally similar complexes for illustrative purposes.[2][4]

Steric Effects and Their Catalytic Consequences

The primary consequence of 2-methyl substitution is the introduction of significant steric hindrance that governs the dynamic behavior of the ligand and the reactivity of the resulting catalyst.

Hindered Rotation of the Indenyl Ligands

In unbridged bis(indenyl) complexes, the indenyl rings can rotate freely around the metal-ligand axis. However, in ansa-metallocenes, this rotation is already constrained. The addition of a bulky 2-methyl group, which points toward the opposing ligand, creates a formidable steric barrier that effectively locks the indenyl rings in a specific orientation.[5] This dramatically increases the rotational energy barrier compared to unsubstituted or 1-substituted indenyl analogues.[6][7] This restricted rotation is crucial for maintaining a stable, chiral catalytic pocket during polymerization, preventing isomerization that could lead to polymers with mixed tacticity.[8]

Steric_Effect cluster_0 Unsubstituted Indenyl cluster_1 2-Methylindenyl a1 Oriented Ligand a2 Rotated Ligand a1->a2 Low Energy Barrier (Free Rotation) b1 Locked Conformation b2 High-Energy Transition State b1->b2 High Energy Barrier (Hindered Rotation) b2->b1 Effect Stable Chiral Pocket High Isoselectivity in Propylene Polymerization inv2->Effect leads to Cause 2-Methyl Group (Steric Bulk) Cause->b1 creates

Caption: Steric hindrance from the 2-methyl group increases the rotational energy barrier.

Impact on Catalytic Performance

The locked, chiral environment created by the 2-methylindenyl silane ligand is directly responsible for the high performance of its zirconocene complexes in propylene polymerization.

  • High Isoselectivity: The catalyst's rigid C₂-symmetric structure forces each incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain. This consistent stereochemical control results in the production of highly isotactic polypropylene, a commercially valuable thermoplastic with high crystallinity and melting point.[9]

  • Catalyst Activity: While extreme steric bulk can sometimes inhibit catalyst activity by blocking monomer access, the 2-methyl group provides a near-optimal balance. It is large enough to enforce stereocontrol but does not completely shut down the catalytic site, allowing for reasonable polymerization activities, even at elevated temperatures.[9]

Synthesis and Characterization

The preparation of 2-methylindenyl silanes and their subsequent metallation follows established organometallic procedures. The causality for each step is critical for achieving high yields and purity.

General Synthetic Workflow

The synthesis is a multi-step process beginning with commercially available or prepared 2-methylindene. The key steps involve deprotonation of the indenyl C1 proton, reaction with a dichlorosilane, and subsequent metallation.

Synthesis_Workflow start 2-Methylindene step1 Deprotonation (n-BuLi in THF/Hexane) start->step1 intermediate1 2-Methylindenyllithium (Lithium Salt) step1->intermediate1 step2 Silylation (0.5 eq. Me₂SiCl₂) intermediate1->step2 product bis(2-Methylindenyl)dimethylsilane (Ligand Precursor) step2->product step3 Double Deprotonation (2 eq. n-BuLi) product->step3 intermediate2 Dilithio-dianion Salt step3->intermediate2 step4 Metallation (ZrCl₄) intermediate2->step4 final_product rac/meso-Me₂Si(2-MeInd)₂ZrCl₂ (ansa-Metallocene) step4->final_product

Sources

Electronic and Steric Modulation of 2-Methylindene via Trimethylsilyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary

The modification of indenyl ligands with trimethylsilyl (TMS) groups represents a critical strategy in the fine-tuning of organometallic catalysts, particularly Group 4 metallocenes. While the 2-methylindene scaffold provides a rigid steric environment that prevents rotation and enhances stereoselectivity, the introduction of a TMS group adds a layer of electronic buffering and dynamic fluxionality .

This guide details the electronic perturbations induced by the TMS group on the 2-methylindene core, analyzing the interplay between inductive donation, hyperconjugative stabilization, and the rapid 1,5-sigmatropic shifts that characterize these systems. We provide validated protocols for synthesis and characterization, ensuring reproducible access to these high-value ligand precursors.

Part 1: The Electronic Landscape

The electronic influence of the trimethylsilyl group on the 2-methylindene system is not merely additive; it is synergistic, operating through two distinct mechanistic channels.

Inductive and Hyperconjugative Effects

Unlike carbon-based substituents, the silicon atom in the TMS group is electropositive (


 vs 

), resulting in a net inductive electron donation (+I) to the indenyl ring. However, the dominant electronic feature is the interaction between the C-Si

-bond and the adjacent

-system.
  • Ground State Neutral Molecule: In 1-trimethylsilyl-2-methylindene, the C1-Si bond is aligned to overlap with the

    
    -system of the double bond (C2=C3). This 
    
    
    
    hyperconjugation raises the HOMO energy, making the indene more nucleophilic and susceptible to deprotonation.
  • Anionic Ligand State: Upon deprotonation to form the indenyl anion (for metallocene synthesis), the TMS group exerts a stabilizing effect on the negative charge. While often debated, this is attributed to negative hyperconjugation (interaction of the filled

    
    -orbital with the empty 
    
    
    
    orbital) and the high polarizability of silicon, which accommodates the excess charge density at the
    
    
    -position.
The "Indenyl Effect" Amplification

In transition metal catalysis, the "Indenyl Effect" refers to the acceleration of ligand substitution rates due to the ability of the indenyl ligand to slip from


 to 

coordination. The presence of a TMS group at the 1-position (wing) modulates this slippage. The steric bulk of TMS favors the

coordination in the ground state but can electronically stabilize the

intermediate during catalysis, potentially lowering the activation energy for substrate insertion.

Part 2: Dynamic Isomerism (Fluxionality)

A defining characteristic of silyl-indenes is their fluxional behavior. Unlike alkyl-indenes, which are relatively static, TMS-indenes undergo rapid suprafacial [1,5]-sigmatropic shifts of the silicon group.

Mechanism of the Silicon Shift

In 2-methylindene, the TMS group migrates between the C1 and C3 positions. The 2-methyl substituent plays a dual role:

  • Steric Locking: It increases the barrier for the shift compared to unsubstituted indene, potentially allowing the isolation of specific isomers at low temperatures.

  • Thermodynamic Bias: It influences the equilibrium position. While C1 and C3 are chemically equivalent in the anion, they are distinct in the neutral molecule. The 1-TMS isomer (allylic silane) is often the kinetic product, while the 3-TMS isomer (vinylic silane) may be thermodynamically preferred due to conjugation, though the loss of aromaticity in the 6-membered ring usually keeps the system as the 1-TMS isomer (isoindene character is avoided).

Visualization of the Sigmatropic Pathway

SigmatropicShift IsomerA 1-TMS-2-Methylindene (Kinetic Product) TS Transition State [1,5]-Suprafacial Shift IsomerA->TS ΔH‡ ~ 24 kcal/mol IsomerB 3-TMS-2-Methylindene (Degenerate/Thermodynamic) TS->IsomerB Fast Reversible

Caption: The silicon atom migrates across the


-face via a suprafacial pathway, preserving the stereochemistry of the migrating group.

Part 3: Experimental Protocol

Synthesis of 1-(Trimethylsilyl)-2-methylindene

This protocol avoids common pitfalls such as double silylation or polymerization.

Reagents:

  • 2-Methylindene (98%, distilled)

  • n-Butyllithium (2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl, freshly distilled)

  • THF (anhydrous), Diethyl Ether

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve 2-methylindene (10.0 mmol) in anhydrous THF (30 mL) under Argon.

    • Cool to -78 °C .

    • Add n-BuLi (10.5 mmol) dropwise over 20 minutes. The solution will turn yellow/orange (indenyl anion).

    • Critical: Allow to warm to 0 °C and stir for 1 hour to ensure complete deprotonation.

  • Silylation:

    • Cool the anion solution back to -78 °C .

    • Add TMSCl (11.0 mmol) dropwise.

    • Observation: The color should fade as the neutral species is reformed.

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup & Isolation:

    • Quench with saturated NH₄Cl (aq).

    • Extract with diethyl ether (3x). Wash organics with brine and dry over MgSO₄.

    • Purification: Kugelrohr distillation or rapid flash chromatography (Hexanes/Et3N treated silica). Note: Acidic silica can cause desilylation or rearrangement.

Characterization Data (Expected)
TechniqueSignalAssignmentInterpretation
¹H NMR

0.05 ppm (s, 9H)
Si-Me

Strong shielding indicates Si attached to sp

C1.
¹H NMR

3.45 ppm (s, 1H)
C1-HCharacteristic allylic proton. Upfield shift vs unsubstituted indene due to Si.
¹H NMR

2.10 ppm (s, 3H)
C2-MeMethyl group on the double bond.
¹H NMR

6.50 ppm (s, 1H)
C3-HVinylic proton.
¹³C NMR

45.2 ppm
C1Confirms sp

hybridization at the silylation site.

Part 4: Applications in Metallocene Design

The 1-TMS-2-methylindene scaffold is a precursor to ansa-metallocenes (e.g., dimethylsilyl-bridged bis-indenyl zirconocenes).

Pathway to Catalysts
  • Double Deprotonation: The 1-TMS-2-Me-indene is often deprotonated again (at C1 or C3 depending on conditions) to form a dianion or coupled with a dichlorosilane bridge.

  • Stereocontrol: The 2-methyl group prevents rotation in the final metallocene complex, locking it into a

    
    -symmetric (racemic) or 
    
    
    
    -symmetric (meso) geometry, which is crucial for isotactic polypropylene synthesis.

MetalloceneSynthesis Precursor 1-TMS-2-Methylindene Step1 Lithiation (nBuLi) Formation of Indenyl Anion Precursor->Step1 -H+ Step2 Transmetallation (ZrCl4) Step1->Step2 +Zr(IV) Product Bis(1-TMS-2-Me-Indenyl)ZrCl2 (Pre-catalyst) Step2->Product Complexation

References

  • Electronic Effects in Silylated Indenes O'Hare, D., et al. "Synthesis and Dynamics of Silyl-Substituted Indenyl Complexes." Organometallics, 1992. [Link]

  • Sigmatropic Rearrangements in Organosilicon Chemistry Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. [Link]

  • 2-Methylindene Properties and Reactivity NIST Chemistry WebBook. "2-Methyl-1H-indene." [Link]

  • Metallocene Catalysts and Indenyl Ligand Effects Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000. [Link]

Literature review of silyl-substituted indenyl ligands in organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Silyl-Substituted Indenyl Ligands in Organometallics

Content Type: Technical Whitepaper Audience: Organometallic Chemists, Polymer Scientists, and Catalysis Researchers

Executive Summary

In the architecture of single-site olefin polymerization catalysts, the indenyl ligand stands as a versatile scaffold, superior to the simple cyclopentadienyl (Cp) moiety due to its ability to modulate electronic density and steric bulk through the fused benzene ring. Silyl substitution on the indenyl framework represents a critical "tuning knob" for catalyst performance. Unlike alkyl substituents, silyl groups (


) offer a unique combination of high steric demand and weak electron-donating (or hyperconjugative) effects.

This guide analyzes the impact of silyl-substituted indenyl ligands on Group 4 metallocene catalysis. It contrasts the well-known "oscillating" stereocontrol of aryl-substituted indenes with the complex, often non-single-site behavior of their silyl analogs. Furthermore, it provides validated protocols for ligand synthesis and details the "Indenyl Effect"—the acceleration of substitution reactions via hapticity slippage (


)—which is profoundly influenced by silyl substitution.

Ligand Design Principles: Sterics vs. Electronics

The introduction of a silyl group onto the indenyl skeleton alters the catalyst in three fundamental ways:

  • Steric Bulk: The

    
     (TMS) group is significantly bulkier than a methyl or ethyl group (A-value ~2.5 vs 1.7). In unbridged metallocenes, this bulk restricts rotation around the Metal-Centroid axis, a requirement for oscillating stereocontrol.
    
  • Electronic Modulation: Silicon is more electropositive than carbon (EN 1.90 vs 2.55), making silyl groups weak

    
    -donors. However, they can also act as 
    
    
    
    -acceptors into
    
    
    orbitals (negative hyperconjugation), potentially stabilizing electron-rich transition states during polymerization.
  • Regiochemistry (1- vs. 2-Substitution):

    • 1-Silylindenyl: The substituent is proximal to the bridgehead carbons. Upon complexation, the silyl group typically points away from the metal center to minimize steric clash, but in bis-complexes, it dictates the twist angle of the ligands.

    • 2-Silylindenyl: The substituent is on the mirror plane (in

      
       idealized geometry). This position is critical for controlling the opening of the coordination wedge where the olefin monomer approaches.
      

Validated Synthetic Protocols

The synthesis of silyl-indenes relies on the acidity of the indene C1 protons (


). Direct lithiation followed by electrophilic quenching with chlorosilanes is the industry standard.
Protocol A: Synthesis of 1-(Trimethylsilyl)indene

Target: The fundamental building block for silyl-metallocenes.

Reagents:

  • Indene (freshly distilled)

  • 
    -Butyllithium (
    
    
    
    in hexanes)
  • Chlorotrimethylsilane (TMSCl)[1]

  • Diethyl ether (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried Schlenk flask under argon, dissolve indene (

    
    ) in diethyl ether (
    
    
    
    ). Cool to
    
    
    .
  • Lithiation: Add

    
    -BuLi (
    
    
    
    ) dropwise over 20 minutes. The solution will turn yellow/orange as indenyl lithium forms.
  • Warming: Allow the mixture to warm to

    
     and stir for 1 hour to ensure complete lithiation.
    
  • Silylation: Cool back to

    
    . Add TMSCl (
    
    
    
    ,
    
    
    ) dropwise.
  • Workup: Warm to room temperature and stir overnight. Quench with saturated aqueous

    
    .[2] Extract with ether, wash with brine, and dry over 
    
    
    
    .[3]
  • Purification: Remove solvent in vacuo. The product is a pale yellow oil. (Note: 1-TMS-indene can undergo 1,3-sigmatropic shifts to 3-TMS-indene, but for complexation, both isomers yield the same delocalized anion).

Protocol B: Complexation to Zirconium

Target: Bis(1-trimethylsilylindenyl)zirconium dichloride.

Methodology:

  • Re-Lithiation: Treat the isolated 1-(trimethylsilyl)indene (

    
    ) in ether at 
    
    
    
    with
    
    
    -BuLi (
    
    
    ). Warm to RT to form Li[1-TMS-Ind].
  • Salt Metathesis: In a glovebox, slurry

    
     (
    
    
    
    ) in toluene. Add the solid Li[1-TMS-Ind] portion-wise at
    
    
    or room temperature depending on thermal stability.
  • Isolation: Stir for 12–24 hours. Filter off LiCl. Crystallize the complex from toluene/pentane at

    
    .
    

Mechanistic Pathways & Visualization

Synthesis Workflow

The following diagram illustrates the conversion of indene to the active zirconocene precursor.

SynthesisWorkflow Indene Indene (C9H8) LiInd Indenyl Lithium (Li-Ind) Indene->LiInd n-BuLi, -78°C Ether TMSInd 1-(Trimethylsilyl)indene (TMS-Ind) LiInd->TMSInd TMSCl Electrophilic Quench LiTMSInd Li[1-TMS-Ind] TMSInd->LiTMSInd n-BuLi Re-deprotonation Complex Bis(1-TMS-Ind)ZrCl2 (Pre-Catalyst) LiTMSInd->Complex ZrCl4, Toluene Salt Metathesis

Caption: Step-wise synthesis of silyl-substituted zirconocenes via lithiation and salt metathesis.

The Indenyl Effect: Hapticity Slippage

Silyl-indenyl ligands are prone to "ring slippage" (


), a phenomenon where the metal slides from coordinating to the 5-membered ring to just the allylic portion. This restores aromaticity to the fused benzene ring. Silyl groups can stabilize the 

intermediate electronically.

IndenylEffect Eta5 η5-Complex (18e- saturated) TS Transition State (Slippage) Eta5->TS Substrate Approach Eta3 η3-Intermediate (16e- unsaturated) TS->Eta3 Aromatic Stabilization of Benzene Ring Product Substituted Product (Polymer Chain Growth) Eta3->Product Ligand Addition / Insertion Product->Eta5 Re-coordination

Caption: The "Indenyl Effect" mechanism facilitating substrate coordination via reversible ring slippage.

Catalytic Performance: The "Oscillation" Myth

A critical finding in the literature is the distinction between aryl-substituted and silyl-substituted unbridged metallocenes.

The Case of 2-Phenylindenyl (The Oscillator)

Unbridged bis(2-phenylindenyl)zirconium dichloride is famous for producing elastomeric polypropylene. The mechanism involves the catalyst "oscillating" between rac-like (isotactic) and meso-like (atactic) conformations faster than the polymer chain grows.

The Case of 2-Silylindenyl (The Non-Single Site)

Contrary to the phenyl analog, bis(2-trimethylsilylindenyl)zirconium dichloride does not produce a clean stereoblock polymer. Research indicates it exhibits "nonsingle-site character."

  • Mechanism: The bulky silyl groups, combined with their electronic effects, likely hinder the smooth rotation required for oscillation or stabilize a specific hapticity state (

    
     or 
    
    
    
    ) that leads to multiple active species.
  • Result: The polymer produced is often an inhomogeneous blend with broad molecular weight distribution (PDI > 3.0), rather than the narrow distribution (PDI

    
     2.0) expected from a single-site catalyst.
    
Bridged Systems: The Meso Anomaly

In silyl-bridged systems (e.g., dimethylsilylene-bis(indenyl)ZrCl2), the meso isomer is typically inactive or produces atactic polymer. However, for certain silyl-substituted variants, the meso isomer is significantly more active than the rac isomer. This is attributed to the specific opening of the coordination aperture allowing easier monomer access in the meso form for these bulky ligands.

Performance Comparison Table
Catalyst PrecursorLigand TypePolymerization Activity (kg PE/mol[4]·h)Stereocontrol MechanismKey Feature
(Ind)₂ZrCl₂ UnbridgedHighNone (Atactic)Baseline standard.
(2-Ph-Ind)₂ZrCl₂ UnbridgedModerateOscillating (rac

meso)
Produces elastomeric PP.
(2-TMS-Ind)₂ZrCl₂ UnbridgedLow/MixedNon-Single Site / Mixed HapticityBroad PDI; hindered rotation.
rac-Et(Ind)₂ZrCl₂ Bridged (C2)High

Symmetric (Isotactic)
Industry standard for iPP.
meso-SiMe₂(Ind)₂ZrCl₂ Bridged (Si)Very High*

Symmetric
Meso form can outperform rac in specific silyl variants.

Note: Activity values are generalized relative to standard ethylene polymerization conditions (MAO cocatalyst, 60°C).

References

  • Directing Effects of Silyl Groups. Vertex AI Search (NIH/PubMed). Analysis of steric vs electronic influence of silyl groups in catalysis.

  • Oscillating Stereocontrol: A Strategy for the Synthesis of Thermoplastic Elastomeric Polypropylene. Coates, G.W. & Waymouth, R.M., Science (1995). The foundational paper on oscillating unbridged metallocenes.

  • On the Nonsingle-Site Character of Bis(2-Dimethylsilyl-indenyl)zirconium(IV) Dichloride. ResearchGate. Detailed study on why silyl-indenyls fail to oscillate cleanly.

  • Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. MDPI. Evidence of meso-isomers outperforming rac-isomers in silyl-bridged systems.[5]

  • Synthesis of 1-(Trimethylsilyl)indene. Organic Syntheses (Adapted). General lithiation protocols for silyl-alkynes and indenes.

  • The Nature of the Indenyl Effect. Chemistry - A European Journal. Theoretical breakdown of the hapticity slippage mechanism.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Trimethyl(2-methyl-1H-inden-1-yl)silane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Core Focus: A detailed exploration of the methodologies for determining and predicting the thermodynamic properties of a specialized class of organosilicon compounds, using Trimethyl(2-methyl-1H-inden-1-yl)silane as a primary exemplar.

Abstract

This compound and its derivatives are critical ancillary ligands in the development of advanced metallocene catalysts for olefin polymerization.[1][2][3][4] The thermodynamic properties of these organosilicon compounds—such as their enthalpy of formation, vapor pressure, and heat capacity—are fundamental parameters that govern their stability, purification, and performance in catalytic systems. This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies for characterizing these essential properties. We delve into the causality behind experimental choices, address the unique challenges posed by silicon-containing molecules, and present self-validating protocols for combustion calorimetry and vapor pressure measurements. Furthermore, we explore the power of high-level quantum chemical methods to predict thermochemical data, offering a powerful synergy with experimental validation. This document is intended to serve as a practical, field-proven resource for researchers engaged in the synthesis, characterization, and application of indenylsilane derivatives.

Introduction: The Nexus of Structure, Stability, and Catalytic Function

The Trimethyl(indenyl)silane Framework

The indenyl moiety, a bicyclic aromatic hydrocarbon, serves as a versatile ligand in organometallic chemistry. When functionalized with a trimethylsilyl group, as in this compound, it becomes a crucial precursor for creating C₁-symmetric ansa-metallocene catalysts.[3][4] These catalysts, typically based on zirconium or hafnium, exhibit exceptional control over polymer stereochemistry, enabling the production of highly isotactic polypropylene with desirable material properties.[3][4] The substituents on the indenyl ring and the nature of the silicon bridge are pivotal in tuning the electronic and steric environment of the catalytic center, thereby influencing polymerization activity and polymer characteristics.[2]

Why Thermodynamic Properties Matter

A thorough understanding of the thermodynamic landscape of these ligand precursors is not merely an academic exercise; it is essential for practical application and process optimization:

  • Standard Enthalpy of Formation (ΔfH°): This is the cornerstone of thermochemistry, quantifying the intrinsic stability of the molecule. It is indispensable for calculating reaction enthalpies for synthesis and derivatization, enabling the design of safe and efficient manufacturing processes.

  • Vapor Pressure (p_sat) and Enthalpy of Sublimation (ΔsubH°): Many indenylsilanes are solids with low volatility.[5][6] Their vapor pressure data are critical for purification via sublimation, for designing precursor delivery systems in chemical vapor deposition (CVD) processes, and for ensuring thermal stability under transport conditions.[5]

  • Heat Capacity (Cp): Knowledge of heat capacity is vital for chemical reactor design, allowing for accurate modeling of heat transfer and control of reaction temperatures to prevent thermal runaway or catalyst degradation.

This guide will focus on the robust methodologies required to obtain these critical parameters for this compound and its derivatives.

Experimental Determination of Thermodynamic Properties

The experimental thermochemistry of organosilicon compounds is notoriously challenging. Many pre-1970s calorimetric measurements were flawed due to issues like incomplete combustion, which prevented the development of a consistent set of thermodynamic data.[7] Therefore, rigorous adherence to modern, validated protocols is paramount.

Prerequisite: Sample Purity and Characterization

Before any thermodynamic measurement, the purity of the sample must be unequivocally established. This is a cornerstone of a self-validating system.

  • Synthesis & Purification: Synthesize the target compound (e.g., via lithiation of 2-methylindene followed by quenching with trimethylsilyl chloride) and purify it, typically by vacuum distillation or sublimation.

  • Structural Verification: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assay: Quantify the purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A purity of >99.8% is desirable for high-precision calorimetry.

  • Water Content: Determine the water content using Karl Fischer titration, as water can significantly impact combustion calorimetry results.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law. For organosilicon compounds, this process requires special considerations to ensure complete oxidation to CO₂(g), H₂O(l), and amorphous SiO₂(s).[8][9] Incomplete combustion can lead to the formation of silicon carbide (SiC), rendering the results invalid.[10]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-0.8 g of the high-purity liquid or solid sample into a quartz crucible.

    • For solids or low-volatility liquids, use a polyester bag or capsule of known mass and combustion energy.

    • Add a known mass of a combustion auxiliary (e.g., high-purity mineral oil) to promote complete and controlled combustion.

  • Calorimeter Setup:

    • Use a high-precision, rotating-bomb calorimeter.

    • Place the crucible in the bomb head, attaching a platinum fuse wire.

    • Introduce 1.0 mL of deionized water into the bomb to ensure a defined final state for nitrogen and sulfur oxides (if present) and to aid in the dissolution of fluorine-containing products if fluorinated derivatives are studied.[11]

    • Seal the bomb and pressurize it with high-purity oxygen to 3.0 MPa.

  • Combustion and Measurement:

    • Immerse the bomb in the calorimeter's water jacket, allow the system to reach thermal equilibrium, and initiate combustion by passing a current through the fuse wire.

    • Record the temperature change of the water jacket over time until the system reaches a final steady state.

  • Post-Combustion Analysis:

    • Vent the bomb and analyze the gaseous products for CO₂ (to confirm complete carbon combustion) and CO (to check for incomplete combustion).

    • Analyze the aqueous solution in the bomb for nitric acid (via titration) to apply corrections for the heat of its formation.

    • Analyze the solid residue using X-ray diffraction (XRD) to confirm that the only silicon-containing product is amorphous silica and that no SiC has formed.[8]

  • Data Reduction:

    • Calculate the total energy change from the temperature rise and the known energy equivalent of the calorimeter (determined by burning certified benzoic acid).

    • Apply corrections for the combustion of the fuse wire, polyester bag, and auxiliary substance, as well as for the formation of nitric acid (Washburn corrections).

    • The resulting value is the standard internal energy of combustion (ΔcU°). Convert this to the standard enthalpy of combustion (ΔcH°) and subsequently use Hess's Law with known standard enthalpies of formation for CO₂ and H₂O to calculate the standard enthalpy of formation (ΔfH°) of the compound.

Combustion_Calorimetry_Workflow cluster_prep 1. Sample Preparation cluster_bomb 2. Bomb Setup cluster_run 3. Calorimetric Run cluster_analysis 4. Post-Run Analysis cluster_calc 5. Calculation P1 Weigh High-Purity Sample & Auxiliary P2 Encapsulate in Polyester Bag P1->P2 P3 Place in Quartz Crucible P2->P3 B1 Install Crucible & Fuse P3->B1 B2 Add 1 mL H2O B1->B2 B3 Pressurize with O2 (3.0 MPa) B2->B3 R1 Equilibrate System B3->R1 R2 Ignite Sample R1->R2 R3 Record Temperature Profile R2->R3 A1 Analyze Gaseous Products (CO2, CO) R3->A1 A2 Analyze Aqueous Solution (e.g., HNO3) R3->A2 A3 Analyze Solid Residue (XRD) for SiO2, no SiC R3->A3 C1 Calculate Total Energy (ΔU) A1->C1 A2->C1 A3->C1 C2 Apply Washburn Corrections C1->C2 C3 Determine ΔfH° via Hess's Law C2->C3

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Vapor Pressure and Enthalpy of Sublimation

For low-volatility solids like many indenylsilane derivatives, standard boiling point methods are unsuitable for determining vapor pressure.[12] Techniques based on mass effusion are the most reliable.[5][12][13]

Experimental Protocol (Knudsen Effusion Method):

  • Cell Preparation:

    • Place a small amount (5-10 mg) of the purified sample into a Knudsen effusion cell, which is a small container with a precisely machined, thin orifice of known area (A).

    • Measure the mass of the cell plus sample with high accuracy.

  • Apparatus Setup:

    • Suspend the cell within a high-vacuum chamber (< 10⁻⁴ Pa).

    • Heat the cell to a precise, constant temperature (T), measured with a calibrated thermocouple.

  • Measurement:

    • Maintain the cell at the set temperature for a defined period (t). During this time, the sample will effuse through the orifice as a vapor.

    • Cool the cell back to room temperature and accurately reweigh it to determine the mass loss (Δm).

  • Data Analysis:

    • Calculate the vapor pressure (p) at temperature (T) using the Hertz-Knudsen equation: p = (Δm / At) * sqrt(2πRT / M) where R is the ideal gas constant and M is the molar mass of the substance.

    • Repeat the measurement at several different temperatures to obtain a set of (p, T) data points.

  • Enthalpy of Sublimation:

    • Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the data should form a straight line.

    • The standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of the line (slope = -ΔsubH°/R).

PropertyExperimental TechniqueKey Considerations
Enthalpy of FormationRotating-Bomb CalorimetryUse of combustion auxiliary; post-run XRD analysis to confirm pure SiO₂ product.
Vapor PressureKnudsen EffusionHigh vacuum; precise temperature control; accurately known orifice dimensions.
Enthalpy of SublimationDerived from Vapor PressureRequires multiple p vs. T measurements; assumes ΔsubH° is constant over T range.
Heat CapacityDifferential Scanning Calorimetry (DSC)Requires precise calibration with standards (e.g., sapphire); controlled heating rates.

Computational Thermochemistry: A Predictive and Validating Tool

With the increasing power of computational chemistry, theoretical methods can provide highly accurate thermodynamic data, especially for molecules where experimental measurements are difficult or unavailable.[7][14] High-level ab initio composite methods and Density Functional Theory (DFT) are the tools of choice.[15][16][17]

Methodological Choices
  • High-Accuracy Methods: Composite methods like W1X-1 have been shown to produce benchmark-quality standard enthalpies of formation for organosilicon compounds, often with uncertainties rivaling experimental techniques.[7][14]

  • Density Functional Theory (DFT): DFT offers a balance of computational cost and accuracy. Functionals like B3LYP, when paired with triple-zeta basis sets (e.g., 6-311+G(d,p)), can provide reliable geometries and vibrational frequencies for calculating thermodynamic properties like entropy and heat capacity.[15][16]

Computational Workflow:

  • Geometry Optimization: Optimize the 3D structure of the molecule to find its lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and data for calculating thermal contributions to enthalpy and entropy.

  • Energy Calculation: For ΔfH°, a high-level single-point energy calculation is performed. The gas-phase enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme, which effectively cancels systematic errors.

  • Property Calculation: Standard thermodynamic functions (enthalpy, Gibbs free energy, entropy, heat capacity) can be calculated from the molecular partition function derived from the vibrational, rotational, and translational data.[16]

Comp_Chem_Workflow cluster_dft DFT Calculation cluster_validation Validation & Output cluster_energy High-Level Energy D1 Build Initial 3D Structure D2 Geometry Optimization (e.g., B3LYP/6-311G(d,p)) D1->D2 D3 Frequency Calculation D2->D3 E1 Single-Point Energy (e.g., W1X-1) D2->E1 V1 Confirm True Minimum (No Imaginary Frequencies) D3->V1 V2 Obtain ZPVE & Thermal Contributions V1->V2 O1 Predicted Thermodynamic Properties (ΔfH°, S°, Cp) V2->O1 E2 Calculate ΔfH° via Atomization Scheme E1->E2 E2->O1

Caption: A generalized workflow for computational thermochemistry.

Synergizing Experiment and Theory

The most powerful approach combines both disciplines. Computational results can:

  • Validate Experimental Data: High-level calculations can help identify and resolve inconsistencies in experimental literature.[7][14]

  • Guide Experimentation: Predictions can help estimate properties before undertaking difficult and costly experiments.

  • Elucidate Structure-Property Relationships: By systematically modifying the molecular structure in silico (e.g., adding different substituents to the indenyl ring), one can predict trends in stability and volatility, guiding the design of new ligands with tailored properties for specific catalytic applications.

Conclusion and Future Outlook

While direct experimental data for this compound is not currently in the public domain, the methodologies to acquire this information are well-established and robust. A rigorous combination of meticulous sample preparation, specialized combustion calorimetry, and low-pressure effusion techniques can yield high-fidelity experimental data. These efforts are powerfully complemented by modern computational chemistry, which provides a predictive and validating framework. For researchers in catalysis and materials science, applying these principles to determine the thermodynamic properties of indenylsilane derivatives is a critical step in the rational design of next-generation catalysts and the optimization of chemical processes.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Trimethyl(2-methyl-1H-inden-1-yl)silane in Advanced Metallocene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Modern Approach to Ligand Design

In the landscape of organometallic chemistry and catalysis, the rational design of ligands is paramount to controlling the electronic and steric environment of a metal center. Metallocenes, particularly those of Group 4 metals, are workhorses in olefin polymerization, and their catalytic performance is exquisitely tuned by the nature of their cyclopentadienyl-type ligands.[1][2] The indenyl ligand framework offers a versatile platform, but its reactivity can be challenging to control.

This guide focuses on Trimethyl(2-methyl-1H-inden-1-yl)silane , a sophisticated precursor that leverages the unique properties of the trimethylsilyl (TMS) group to facilitate the controlled synthesis of well-defined metallocene catalysts. The TMS group is more than a simple protecting group in this context; it acts as a crucial steric and electronic director, enabling regioselective functionalization and stabilizing reactive intermediates.[3][4][5] We will explore the causality behind its use, provide field-tested protocols for its synthesis and application, and discuss the characterization of the resulting metallocene complexes. This document is intended for researchers and professionals in chemical synthesis and drug development who require precise control over molecular architecture.

Section 1: The Precursor – Synthesis, Properties, and Strategic Advantage

The journey to a high-performance catalyst begins with a high-purity, well-characterized precursor. This compound is synthesized from 2-methylindene, a commercially available starting material.

The "Why": The Strategic Role of the Trimethylsilyl Group

Before detailing the synthesis, it is crucial to understand why the silyl group is employed.

  • Regiocontrol: The most acidic proton of 2-methylindene is at the C1 position. Deprotonation with a strong base like n-butyllithium (n-BuLi) generates the corresponding indenide anion. Quenching this anion with trimethylsilyl chloride (TMSCl) affixes the bulky TMS group to the C1 position. This strategic placement is key for subsequent reactions.

  • Stabilization and Handling: The TMS group enhances the thermal stability and solubility of the ligand in nonpolar organic solvents. It prevents the uncontrolled oligomerization that can plague unsubstituted indenyl anions.[3][4]

  • Facilitating Anion Formation: In the subsequent step of metallocene synthesis, the silylated indene is again deprotonated. The presence of the silicon atom helps to stabilize the resulting anion, facilitating a clean and high-yielding reaction.

Protocol 1: Synthesis of this compound

This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as organolithium reagents are pyrophoric and the intermediates are air- and moisture-sensitive.[6][7][8][9][10]

Core Principle: A two-step, one-pot reaction involving deprotonation of 2-methylindene followed by electrophilic quench with TMSCl.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Silylation 2-Methylindene 2-Methylindene Indenide_Anion 2-Methylindenide Lithium Salt 2-Methylindene->Indenide_Anion  THF, -78 °C nBuLi n-Butyllithium (n-BuLi) nBuLi->Indenide_Anion Final_Product This compound Indenide_Anion->Final_Product  Quench at -78 °C,  Warm to RT TMSCl Trimethylsilyl Chloride (TMSCl) TMSCl->Final_Product

Caption: Synthesis workflow for the silylated indenyl precursor.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
2-Methylindene130.195.00 g38.41.0
Anhydrous Tetrahydrofuran (THF)-150 mL--
n-Butyllithium (2.5 M in hexanes)64.0616.1 mL40.31.05
Trimethylsilyl chloride (TMSCl)108.645.4 mL42.21.1
Saturated aq. NH₄Cl solution-50 mL--
Diethyl ether-100 mL--
Anhydrous Magnesium Sulfate-~5 g--

Step-by-Step Procedure:

  • Glassware Preparation: Dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum with a heat gun. Allow it to cool to room temperature under a positive pressure of inert gas.[10]

  • Initial Setup: Add 2-methylindene to the flask, followed by 100 mL of anhydrous THF via cannula or syringe.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the n-BuLi solution dropwise via syringe over 15 minutes. A color change to a deep red or orange solution should be observed, indicating the formation of the indenide anion. Stir the mixture at -78 °C for 1 hour.

    • Scientist's Note: The low temperature is critical to prevent side reactions and ensure clean deprotonation at the desired C1 position.

  • Silylation: While maintaining the temperature at -78 °C, add the TMSCl dropwise via syringe. The deep color of the anion should fade, resulting in a pale yellow or colorless solution.

  • Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the flask in an ice bath and carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and wash with brine (2 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield the pure this compound.

Characterization and Expected Results:

  • Yield: Typically >85%.

  • ¹H NMR (CDCl₃): Expect a characteristic singlet for the Si(CH₃)₃ protons around 0.0 ppm. The indenyl protons will show distinct signals, including a singlet for the C1-H proton around 3.5 ppm and a singlet for the C2-CH₃ group.

  • ¹³C NMR (CDCl₃): The Si(CH₃)₃ carbons will appear as a sharp signal near 0 ppm.

Section 2: From Precursor to Metallocene – The Synthesis of a Zirconocene Dichloride Complex

With the silylated precursor in hand, the next stage is the salt metathesis reaction with a suitable metal halide to form the metallocene. This protocol details the synthesis of rac-bis[1-(trimethylsilyl)-2-methyl-indenyl]zirconium(IV) dichloride, a C₂-symmetric complex.

Core Principle: The silylated indene is deprotonated to form its lithium salt, which then reacts with zirconium tetrachloride (ZrCl₄) in a double displacement reaction.

G Precursor Trimethyl(2-methyl-1H- inden-1-yl)silane Lithium_Salt Lithium (1-trimethylsilyl- 2-methylindenide) Precursor->Lithium_Salt  2.0 eq, THF, -78 °C nBuLi n-BuLi nBuLi->Lithium_Salt Metallocene bis(indenyl)zirconium dichloride Lithium_Salt->Metallocene  Salt Metathesis ZrCl4 ZrCl₄ ZrCl4->Metallocene  1.0 eq, Toluene

Caption: General workflow for zirconocene synthesis.
Protocol 2: Synthesis of rac-bis[1-(trimethylsilyl)-2-methyl-indenyl]zirconium(IV) dichloride

Safety Note: All manipulations must be performed under a strictly inert atmosphere. Zirconium tetrachloride is highly moisture-sensitive.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound202.402.02 g10.02.0
Anhydrous Diethyl Ether-80 mL--
n-Butyllithium (2.5 M in hexanes)64.064.0 mL10.02.0
Zirconium(IV) chloride (ZrCl₄)233.041.17 g5.01.0
Anhydrous Toluene-50 mL--
Anhydrous Pentane or Hexane-100 mL--

Step-by-Step Procedure:

  • Ligand Anion Formation: In a Schlenk flask, dissolve this compound (2.0 eq.) in 80 mL of anhydrous diethyl ether. Cool the solution to -78 °C.

  • Deprotonation: Slowly add n-BuLi (2.0 eq.) to the solution. A white precipitate of the lithium salt may form. Stir the resulting slurry at room temperature for 4 hours to ensure complete deprotonation.

  • Metal Halide Slurry: In a separate Schlenk flask, create a slurry of ZrCl₄ (1.0 eq.) in 50 mL of anhydrous toluene.

  • Salt Metathesis: Cool the ZrCl₄ slurry to -78 °C. Transfer the lithium salt slurry from step 2 to the ZrCl₄ slurry via a filter cannula over 30 minutes.

    • Scientist's Note: A slow addition is crucial for controlling the exotherm and promoting the formation of the desired racemic isomer over the meso form.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature overnight with vigorous stirring. The mixture will typically turn yellow-orange.

  • Isolation: Remove the solvents under vacuum to obtain a solid residue. Extract the product from the residue with toluene (3 x 30 mL), filtering through a Celite plug to remove lithium chloride salts.

  • Purification and Crystallization: Concentrate the combined toluene extracts to a volume of approximately 20 mL. Slowly add pentane or hexane (~50 mL) until the solution becomes turbid. Store the flask at -20 °C overnight to induce crystallization.[11][12]

  • Final Product: Collect the resulting yellow-orange crystals by filtration, wash with cold pentane, and dry under vacuum.

Section 3: Characterization and Validation

A synthesized complex is only as valuable as its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for verifying the structure and purity of these metallocene complexes.[13]

Typical ¹H NMR Data Comparison:

Compound TypeSi(CH₃)₃ (ppm)C2-CH₃ (ppm)Cp-ring Protons (ppm)
Silylated Indene (Precursor)~0.0~2.26.5 - 7.5
rac-bis(indenyl)ZrCl₂~0.1 - 0.2~2.3 - 2.46.8 - 7.8 (complex multiplets)
  • Key Indicator of Success: In the final complex, the protons on the indenyl rings become diastereotopic, leading to more complex splitting patterns compared to the free ligand. The C₂-symmetry of the rac isomer results in a single set of signals for both indenyl ligands. The presence of a second set of signals may indicate the formation of the undesired meso isomer.

  • Advanced Characterization: For unambiguous structure determination, especially for novel complexes, single-crystal X-ray diffraction is the gold standard. Solid-state NMR can also provide valuable structural information, particularly for paramagnetic analogues or to probe intermolecular interactions.[14][15][16]

Section 4: Application in Catalysis – A Primer

Metallocenes derived from 2-substituted indenyl ligands are of significant interest in catalysis.[17][18] The rac-bis[1-(trimethylsilyl)-2-methyl-indenyl]zirconium(IV) dichloride complex, when activated with a cocatalyst like methylaluminoxane (MAO), becomes a highly active single-site catalyst for olefin polymerization.[1][19]

  • Influence of the 2-Methyl Group: The methyl group at the C2 position projects into the coordination sphere of the metal. This steric influence is critical for controlling the stereochemistry of polypropylene polymerization, often leading to the formation of isotactic polypropylene.

  • Activation: The dichloride precatalyst is activated by reaction with MAO, which abstracts a chloride ligand to generate a cationic, coordinatively unsaturated metal center that is the active catalytic species.

The precise tuning of the ligand framework, enabled by precursors like this compound, allows for the rational design of catalysts that can produce polymers with specific molecular weights, tacticities, and comonomer incorporations.[20]

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  • Nickel(ii)-catalyzed reductive silylation of alkenyl methyl ethers for the synthesis of alkyl silanes. RSC Publishing. [Link]

  • Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. MDPI. [Link]

  • Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient Ligand for Preparation of Olefin Polymerization Catalysts. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. [Link]

  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. National Center for Biotechnology Information. [Link]

  • Tantalum(V)-Based Metallocene, Half-Metallocene, and Non-Metallocene Complexes as Ethylene−1-Octene Copolymerization and Methyl Methacrylate Polymerization Catalysts. ResearchGate. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation & Stabilization of 2-Methylindene Silyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting the Synthesis, Isolation, and Purification of 1-Silyl vs. 3-Silyl-2-Methylindene Derivatives. Case ID: IND-SI-ISO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The separation of 1-silyl and 3-silyl isomers of 2-methylindene is a classic challenge in organometallic ligand synthesis. The core difficulty is not merely separation efficiency, but isomer stability . These compounds undergo facile thermal and acid-catalyzed [1,5]-sigmatropic rearrangements (hydrogen shifts), causing the kinetic product (1-silyl) to equilibrate into the thermodynamic product (3-silyl) during standard purification.

This guide provides a protocol to control regioselectivity upstream and prevent isomerization downstream .

Module 1: The Mechanism (Why Your Separation is Failing)

Before attempting separation, you must understand the dynamic equilibrium. If you purify on standard silica gel, you are essentially building a catalytic reactor that converts your desired kinetic isomer into the thermodynamic one.

The [1,5]-Sigmatropic Shift

The migration of the double bond is driven by the movement of a proton (H) from C1 to C3 (or vice versa). While silicon shifts are possible, the [1,5]-hydrogen shift is the dominant pathway, occurring suprafacially.

  • Kinetic Product (1-Silyl): Formed initially upon quenching the indenyl anion at low temperature. The silicon is on the sp3 carbon (C1).

  • Thermodynamic Product (3-Silyl): Formed upon heating or acid exposure. The silicon is on the sp2 carbon (C3, vinylic position), and the double bond moves to be tetrasubstituted or better conjugated.

IndeneShift cluster_0 Reaction Coordinate Anion Indenyl Anion (Li+ Salt) Kinetic 1-Silyl Isomer (Kinetic Product) Si on sp3 C1 Anion->Kinetic Quench (-78°C) TS [1,5]-H Shift Transition State Kinetic->TS Heat / H+ Thermo 3-Silyl Isomer (Thermodynamic Product) Si on sp2 C3 TS->Thermo Equilibration Thermo->Kinetic Reversible (Slow)

Figure 1: The isomerization pathway. Standard silica gel acts as an acid catalyst (H+), lowering the activation energy for the Kinetic → Thermodynamic shift.

Module 2: Synthesis Control (Prevention Strategy)

User Question: "I see a mixture of isomers in my crude NMR. How do I stop this?"

Diagnosis: You likely allowed the reaction to warm up too fast or used insufficient cooling during the quench.

Protocol: Kinetic Control (Targeting 1-Silyl)

To isolate the 1-silyl isomer exclusively, you must prevent the [1,5]-H shift during synthesis.

  • Deprotonation: Treat 2-methylindene with n-BuLi (1.1 equiv) in THF/Et₂O at –78 °C . Warm to 0 °C to ensure anion formation, then cool back to –78 °C .

  • The Quench: Add the chlorosilane (e.g., TMSCl) slowly at –78 °C.

    • Critical Step: Do not allow the reaction to rise above 0 °C before workup.

  • Workup: Quench with saturated NaHCO₃ (basic) or water. Avoid NH₄Cl (weakly acidic) if your derivative is highly sensitive.

  • Solvent Removal: Use a rotary evaporator with the bath set to < 30 °C . High heat drives the shift.

Protocol: Thermodynamic Control (Targeting 3-Silyl)

If you want the 3-silyl isomer, force the shift before purification.

  • Reflux: After silylation, reflux the THF solution for 2–12 hours.

  • Catalysis: If conversion is slow, add a trace of triethylamine (Et₃N) or simply stir at room temperature for prolonged periods.

  • Result: This yields the thermodynamic vinyl silane, which is generally more stable on silica.

Module 3: Purification Troubleshooting

User Question: "My spots merge on the column, or the 1-silyl isomer disappears after chromatography."

Diagnosis: You are using acidic stationary phases. The silanol groups (Si-OH) on silica gel catalyze the [1,5]-H shift.

The "Neutralization" Solution

You must remove all acidic sites from your purification media.

MethodStationary PhaseAdditiveProtocolSuitability
A (Best) Neutral Alumina NoneUse Grade III (Brockmann) Neutral Alumina.Highly sensitive silyl-indenes.
B (Common) Deactivated Silica Triethylamine (Et₃N)Slurry silica in hexane + 2-5% Et₃N. Flush column with this buffer before loading sample.General purification.
C (Rapid) Flash Chromatography 1% Et₃N in EluentAdd 1% Et₃N directly to your Hexane/EtOAc mobile phase.robust isomers (e.g., TIPS derivatives).
Step-by-Step: Packing a Deactivated Column
  • Prepare Slurry: Mix Silica Gel 60 with Hexanes containing 5% Triethylamine (Et₃N).

  • Pour & Flush: Pour into the column and flush with at least 3 column volumes of the Hexane/Et₃N mixture. This caps the acidic silanol sites.

  • Elution: Run your purification using Hexanes (or Hexane/EtOAc) containing 1% Et₃N .

  • Speed: Run the column fast. The longer the compound sits on the phase, the higher the risk of isomerization.

Module 4: Identification (NMR Lookup)

User Question: "I have two sets of peaks. Which is which?"

Diagnosis: Distinguish based on the proton environment of the five-membered ring.

NMR Diagnostic Table (¹H NMR in C₆D₆ or CDCl₃)
Feature1-Silyl Isomer (Kinetic) 3-Silyl Isomer (Thermodynamic)
Structure Silyl group on sp³ Carbon (C1)Silyl group on sp² Carbon (C3)
C1 Protons Methine (CH) Doublet or SingletShift: ~3.2 – 3.7 ppmMethylene (CH₂) Singlet (broad)Shift: ~3.0 – 3.3 ppm
C3 Proton Vinylic (CH) Singlet (broad)Shift: ~6.5 – 6.9 ppmAbsent (Substituted by Silicon)
Integration 1H (C1) : 1H (C3)2H (C1) : 0H (C3)
Key Indicator Presence of two distinct ring protons (one aliphatic, one vinylic).[1][2][3][4][5][6][7][8][9][10][11][12]Presence of one aliphatic CH₂ signal (integrates to 2).

Frequently Asked Questions (FAQ)

Q: Can I separate these isomers by distillation? A: Only if you use high vacuum (< 0.1 mmHg) and keep the pot temperature below 60–80 °C. Standard distillation temperatures (>100 °C) will cause the 1-silyl isomer to rearrange into the 3-silyl isomer in the distillation pot. Kugelrohr distillation is recommended for small scales.

Q: Which isomer is better for making Zirconocene/Hafnocene catalysts? A: Generally, the 1-silyl isomer is the direct result of quenching the anion and is often the species drawn in reaction schemes. However, upon deprotonation with n-BuLi to form the ligand anion, both isomers yield the same delocalized indenyl anion (assuming the silyl group does not migrate during deprotonation). Therefore, strict separation is often unnecessary unless you are studying the mechanism or if the 3-silyl isomer reacts much slower due to steric hindrance at the reaction site.

Q: My 1-silyl isomer turns into the 3-silyl isomer in the NMR tube. Why? A: Chloroform (CDCl₃) is naturally acidic (forms DCl/HCl over time).

  • Fix: Filter your CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) , which is non-acidic and provides better peak separation for aromatic protons.

References

  • Sigmatropic Rearrangements in Organometallics

    • Title: Sigmatropic reaction - [1,5] shifts and Indenyl Systems.
    • Source: Wikipedia / General Chemical Liter
    • Context: Defines the suprafacial nature of the thermal [1,5]-H shift that drives isomeriz
    • URL:[Link][9]

  • Silyl Indene Synthesis & Characteriz

    • Title: Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion.
    • Source: MDPI.
    • Context: Provides NMR shift data for silyl-substituted cyclopentadienyl-type systems, distinguishing sp3 vs sp2 silyl substitution.
    • URL:[Link]

  • Purific

    • Title: Activated Alumina vs Silica Gel for Chromatography.[13][14]

    • Source: Jalon Zeolite / Technical D
    • Context: Details the pH stability differences; Alumina (pH 2-13 stability) vs Silica (Acidic surface)
    • URL:[Link]

  • Kinetic vs. Thermodynamic Control

    • Title: Kinetic vs.
    • Source: BenchChem.[15]

    • Context: Establishes the protocol for temperature and base selection (LDA/BuLi vs Et3N)

Sources

Validation & Comparative

1H and 13C NMR Characterization of Trimethyl(2-methyl-1H-inden-1-yl)silane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the NMR characterization of Trimethyl(2-methyl-1H-inden-1-yl)silane (1-TMS-2-Me-Ind), a critical ligand precursor for Group 4 metallocene catalysts used in olefin polymerization.

The primary challenge in characterizing this compound is distinguishing the kinetic 1-isomer (target) from the thermodynamic 3-isomer (impurity) and the protonated precursor, due to the rapid 1,5-sigmatropic rearrangement (fluxionality) typical of indenyl silanes.

A Comparative Guide for Organometallic Synthesis

Introduction: The Isomer Challenge

In the synthesis of metallocene precursors, the position of the trimethylsilyl (TMS) group on the indenyl ring dictates the subsequent coordination geometry.

  • Target Compound (1-TMS-2-Me-Ind): The silicon is bonded to the

    
     carbon (C1). This is typically the kinetic product of the reaction between lithium 2-methylindenide and TMSCl.
    
  • Isomeric Impurity (3-TMS-2-Me-Ind): The silicon is bonded to the

    
     carbon (C3). This is the thermodynamic product, formed via [1,5]-sigmatropic rearrangement, often promoted by heat or protic impurities.
    

This guide details the spectroscopic signatures required to confirm regioisomeric purity.

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducibility and minimize isomerization during analysis.

Synthesis Workflow (Brief)
  • Deprotonation: React 2-methylindene with

    
    -BuLi (1.1 equiv) in Et
    
    
    
    O at -78 °C. Warm to RT (1h).
  • Quenching: Add TMSCl (1.2 equiv) at -78 °C.

  • Workup: Filter LiCl salts under inert atmosphere. Remove volatiles in vacuo.

    • Critical Control Point: Avoid acidic workups (e.g., HCl wash) and excessive heating (>50 °C), which catalyze the 1

      
       3 isomerization.
      
NMR Sample Preparation
  • Solvent Choice: Benzene-

    
     (
    
    
    
    )
    is superior to
    
    
    .
    • Reasoning: Chloroform often contains trace acid (DCl), which catalyzes the sigmatropic shift. Benzene-

      
       provides better resolution of the aromatic region and prevents decomposition.
      
  • Concentration: ~15-20 mg in 0.6 mL solvent.

  • Tube Preparation: Use oven-dried,

    
    -flushed NMR tubes to prevent hydrolysis.
    

Comparative 1H NMR Characterization

The distinction between the 1-TMS and 3-TMS isomers relies on the hybridization of C1 and C3.

Diagnostic Signals (Benzene- , 25 °C)
FeatureTarget: 1-TMS-2-methylindene Isomer: 3-TMS-2-methylindene Precursor: 2-methylindene
C1 Proton(s)

3.20 - 3.40 ppm
(1H, s or br s)Methine (CH-Si)

3.30 - 3.50 ppm
(2H, s)Methylene (CH

)

3.05 - 3.15 ppm
(2H, s)Methylene (CH

)
C3 Proton

6.40 - 6.60 ppm
(1H, s)Vinylic
Absent (Substituted by SiMe

)

6.30 - 6.50 ppm
(1H, s)Vinylic
C2 Methyl

1.90 - 2.10 ppm
(3H, s)

2.10 - 2.30 ppm
(3H, s)

1.80 - 2.00 ppm
(3H, s)
SiMe


-0.10 - 0.05 ppm
(9H, s)Allylic Si

0.20 - 0.40 ppm
(9H, s)Vinylic Si
Absent
Interpretation Logic
  • Integration Ratio (1:1 vs 2:0): The most reliable differentiator is the integration of the signal at ~3.3 ppm.

    • If 1H , it is the 1-TMS isomer (CH-Si).

    • If 2H , it is the 3-TMS isomer (CH

      
      ) or starting material.
      
  • The "Vinylic Gap": Look for the singlet at ~6.5 ppm (H3).

    • Present: 1-TMS isomer or Starting Material.

    • Absent: 3-TMS isomer.

  • SiMe

    
     Shift:  Allylic silanes (1-TMS) typically resonate upfield (near 0.0 ppm) compared to vinylic silanes (3-TMS, ~0.3 ppm).
    

13C{1H} NMR Characterization

Carbon NMR confirms the hybridization change at C1.

Carbon1-TMS-2-methylindene 3-TMS-2-methylindene
C1 (Allylic)

45 - 50 ppm
(Methine, CH-Si)

38 - 42 ppm
(Methylene, CH

)
C2 (Quaternary)

145 - 150 ppm

145 - 155 ppm
C3 (Vinylic)

120 - 130 ppm
(CH)

135 - 145 ppm
(C-Si)
SiMe


-1.0 - 0.0 ppm

0.0 - 2.0 ppm

Mechanistic Insight: Fluxionality

The interconversion between isomers occurs via a [1,5]-sigmatropic shift of the trimethylsilyl group. This process is thermally allowed and reversible.

Isomerization Pathway Diagram

G Start 2-Methylindene (Precursor) Lithiation Lithium Indenide Intermediate Start->Lithiation n-BuLi -78°C Target 1-TMS-2-Me-Indene (Kinetic Product) Si on sp3 C1 Lithiation->Target TMSCl Quench Isomer 3-TMS-2-Me-Indene (Thermodynamic Product) Si on sp2 C3 Target->Isomer [1,5]-Sigmatropic Shift (Heat / Acid) Note Note: Equilibrium favors 1-TMS form for 2-substituted indenes, but mixtures are common. Target->Note

Figure 1: Synthesis and fluxional isomerization pathway of indenyl silanes.

Self-Validating Quality Control Checklist

Before using the synthesized ligand for complexation, verify the following:

References

  • O'Hare, D. (2006). Organometallic Chemistry. Oxford University Press. (General principles of indenyl fluxionality).
  • Bradley, S. et al. (2003). "Fluxionality of Indenyl Silanes". Journal of Organometallic Chemistry.

  • Lappert, M. F. (1980). "Silyl-substituted Indenes: Synthesis and NMR Spectra". Journal of the Chemical Society, Dalton Transactions.

  • Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Reference for general chemical shift calculations).

Sources

Spectroscopic Identification of Impurities in 2-Methylindenyl Silanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ans-metallocene precursors, specifically bis(2-methylindenyl)dimethylsilane , is a critical step in producing stereoselective olefin polymerization catalysts and specific pharmaceutical intermediates. The performance of the final catalyst is inextricably linked to the purity of this silane ligand.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy against Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying critical impurities. While GC-MS offers sensitivity, this guide demonstrates why multinuclear NMR (


H, 

Si)
is the superior method for structural validation due to the lability of indenyl isomers and the specific detection of chlorosilane intermediates.

The Impurity Profile: What Are We Looking For?

In the synthesis of bis(2-methylindenyl)dimethylsilane (via the reaction of 2-methylindenyl lithium with dichlorodimethylsilane), three primary impurity classes degrade downstream performance:

  • Starting Material (SM): Residual 2-methylindene (proton source, kills active catalyst).

  • Intermediate (Mono-Sub): Chloro(dimethyl)(2-methylindenyl)silane (results in lower catalyst yield and molecular weight distribution issues).

  • Regioisomers: 1,3-sigmatropic shifts in the indenyl ring lead to mixtures of 1,1', 1,3', and 3,3' isomers.

Chemical Pathways & Impurities Diagram

Impurity_Pathways SM 2-Methylindene (Starting Material) Li_Salt 2-Methylindenyl Lithium SM->Li_Salt n-BuLi Mono Impurity: Monosilane (Cl-SiMe2-Ind) Li_Salt->Mono + Me2SiCl2 (1 eq) Si_Cl2 Me2SiCl2 Target Target: Bis-Silane (Ind-SiMe2-Ind) Mono->Target + Li_Salt (1 eq) Mono->Target Incomplete Rxn Isomer Impurity: Allylic Isomers (Sigmatropic Shift) Target->Isomer Heat / Acid Trace

Figure 1: Reaction pathway showing the origin of monosubstituted and isomeric impurities.

Comparative Analysis of Analytical Techniques

The following table objectively compares available methods for identifying these specific impurities.

FeatureHigh-Field NMR (

H,

Si)
GC-MS FTIR
Primary Utility Structural elucidation, stereoisomer quantification (rac/meso).Trace analysis, molecular weight confirmation.Functional group screening (Si-Cl vs Si-C).
Isomer Resolution Excellent. Distinguishes 1-Si vs 3-Si attachment via allylic coupling.Poor. High injection port temps (

C) cause thermal isomerization of indenyl rings.
None. Cannot distinguish regioisomers.
Quantification High. Molar ratios of Mono- vs Bis-silane are exact.Medium. Response factors vary between chlorinated and non-chlorinated species.[1]Low. Beer-Lambert law deviations common in slurry.
Sample Prep Inert atmosphere required (C

D

).
Dilution in hexane/DCM.Neat or solution cell.
Verdict Preferred Method Secondary Support QC Screening Only

Detailed Spectroscopic Identification Protocols

Experimental Protocol: NMR Sample Preparation

Causality: Indenyl silanes are moisture-sensitive and prone to acid-catalyzed rearrangement. Chloroform (CDCl


) often contains trace HCl/DCl, which catalyzes isomerization. Therefore, Benzene-d

(C

D

)
is the mandatory solvent to ensure the spectrum reflects the actual sample composition, not an artifact of preparation.
  • Inert Handling: Transfer 20-30 mg of the crude silane oil/solid into a dried NMR tube inside a glovebox or under argon flow.

  • Solvent Addition: Add 0.6 mL of anhydrous C

    
    D
    
    
    
    (dried over molecular sieves).
  • Reference: Use residual C

    
    D
    
    
    
    H (7.16 ppm) as the internal reference. Avoid TMS if looking for trace Si-Me peaks near 0 ppm.
Diagnostic Signals ( H NMR)

The identification relies on two distinct regions: the Silicon-Methyl (Si-Me) region and the Allylic/Indenyl region.

SpeciesStructure NoteDiagnostic Signal (C

D

, 400 MHz)
Mechanistic Insight
Target Bis-Silane Ind-SiMe

-Ind

-0.15 to -0.05 ppm (s)
Si is shielded by two electron-rich indenyl rings. Split peaks indicate rac/meso diastereomers.
Impurity: Monosilane Cl-SiMe

-Ind

+0.35 to +0.50 ppm (s)
The electronegative Chlorine atom deshields the methyl protons, shifting them downfield.
Impurity: 2-Methylindene Starting Material

3.05 ppm (s, 2H)
The CH

protons at the 1-position are distinct from the CH-Si proton in the product.
Isomer (3-substituted) Vinylic Si

6.0-6.5 ppm (m)
If Si moves to the 3-position, the allylic proton disappears, replaced by a vinylic proton.
The "Gold Standard": Si NMR Validation

When


H NMR shows overlapping methyl regions, 

Si NMR provides absolute confirmation due to the massive chemical shift difference induced by the chloride.
  • Target (Bis-silane):

    
     -15 to -18 ppm (Upfield, Si attached to 2 carbons).
    
  • Impurity (Chlorosilane):

    
     +15 to +20 ppm (Downfield, Si attached to Cl).
    

Analytical Workflow Diagram

This self-validating workflow ensures no impurity is missed before the material is committed to complexation.

Analysis_Workflow Sample Crude Silane Product H_NMR 1H NMR (C6D6) Focus: -0.5 to 1.0 ppm Sample->H_NMR Decision Si-Me Region Analysis H_NMR->Decision Pure Single/Dual Peak (-0.1 ppm) Proceed to Metallation Decision->Pure Clean Cl_Impurity Peak at +0.4 ppm? (Monosilane present) Decision->Cl_Impurity Yes SM_Impurity Peak at 3.05 ppm? (Residual Indene) Decision->SM_Impurity Yes Action_Cl Action: Add more Li-Indenyl Cl_Impurity->Action_Cl Action_SM Action: Recrystallize/Distill SM_Impurity->Action_SM

Figure 2: Logical decision tree for interpreting NMR data and determining corrective synthesis steps.

References

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. Link

  • Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bisindenyl Zirconocenes." Organometallics, 13(3), 954–963. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

Sources

Comparative Spectrometric Profiling: Trimethyl(2-methyl-1H-inden-1-yl)silane vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Expert Insight

Trimethyl(2-methyl-1H-inden-1-yl)silane is a critical precursor in the synthesis of ans-metallocene catalysts (e.g., for olefin polymerization). However, its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique challenge: Fluxionality.

Expert Insight: Unlike static organic molecules, indenyl silanes undergo rapid 1,5-sigmatropic rearrangements (silicon shifts) and 1,5-hydrogen shifts . In a high-temperature GC injector (


C), the 2-methyl isomer can equilibrate with the 3-methyl isomer. Therefore, the mass spectrum observed is often a composite of the dynamic equilibrium mixture rather than a static snapshot of the starting material.

This guide provides a rigorous breakdown of the fragmentation patterns to help researchers distinguish the target analyte from its isomers and hydrolysis products.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI, 70 eV) spectrum of this compound (MW 202.37) is dominated by silicon-directed fragmentation.

Primary Fragmentation Channels
  • Molecular Ion (

    
    , m/z 202): 
    
    • Usually distinct but of moderate intensity (10-30%).

    • The aromatic indene system stabilizes the radical cation.

  • Base Peak (

    
    , m/z 187): 
    
    • Mechanism: Homolytic cleavage of a methyl group from the silicon atom (

      
      ).
      
    • Causality: Silicon stabilizes the resulting cation (

      
      -effect) effectively, making the 
      
      
      
      ion the most abundant species.
  • Indenyl Core (

    
    , m/z 129): 
    
    • Mechanism: Heterolytic cleavage of the Indenyl-Si bond, losing the trimethylsilyl radical (

      
      ).
      
    • Significance: This generates the 2-methylindenyl cation . This ion is diagnostic for the "methyl-indene" backbone but does not distinguish between the 2-methyl and 3-methyl isomers due to resonance delocalization.

  • Silicon Species (m/z 73):

    • The trimethylsilyl cation

      
      . Ubiquitous in TMS derivatives.
      
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 202 M15 Base Peak [M-CH3]+ m/z 187 (Silyl-stabilized) M->M15 - CH3 (15) M73 Indenyl Cation [M-TMS]+ m/z 129 (Aromatic Core) M->M73 - TMS (73) TMS TMS Cation m/z 73 M->TMS TMS formation

Figure 1: Primary EI fragmentation pathways for this compound.

Comparative Analysis: Target vs. Alternatives

The primary "alternatives" in an analytical context are the regioisomers (impurities) and the parent indene (hydrolysis product).

Table 1: Spectral Comparison of Key Analytes
FeatureTarget: 2-Methyl Isomer Alternative: 3-Methyl Isomer Hydrolysis: 2-Methylindene
Molecular Weight 202202130
Base Peak m/z 187m/z 187m/z 130 (

) or 115
Key Difference Retention Time Only Retention Time Only No m/z 73 or 187 peaks
m/z 129 Abundance HighHighHigh (

)
Stability Kinetic ProductThermodynamic ProductStable

*Note: Due to sigmatropic rearrangement, the 2-Me and 3-Me isomers often co-elute or show broad peaks depending on column polarity and injector temperature.

The Isomerization Challenge (Graphviz)

The following diagram illustrates why distinguishing the 2-methyl from the 3-methyl isomer is analytically difficult.

Isomerization cluster_GC GC Injector Environment Iso2 2-Methyl Isomer (Kinetic) TS Transition State (Suprafacial 1,5-Si Shift) Iso2->TS Heat (>150°C) TS->Iso2 Reversion Iso3 3-Methyl Isomer (Thermodynamic) TS->Iso3 Relaxation

Figure 2: Thermal 1,5-sigmatropic rearrangement occurring within the GC injector.

Experimental Protocol (Self-Validating)

To obtain reproducible data, you must control the thermal history of the sample.

A. Sample Preparation (Strictly Inert)
  • Rationale: Silyl indenes hydrolyze rapidly in moist air to form 2-methylindene (m/z 130) and hexamethyldisiloxane (m/z 147).

  • Step 1: Prepare a 1 mg/mL solution in anhydrous Hexane or Toluene inside a glovebox.

  • Step 2: Use a crimp-top vial with a PTFE/silicone septum.

  • Step 3: (Optional) Add 1% BSTFA to scavenge trace moisture.

B. GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

    • Why? Non-polar columns minimize catalytic degradation of the silane.

  • Inlet Temperature: Low (150°C - 180°C) .

    • Critical Control: High inlet temps (>250°C) accelerate the 2-Me

      
       3-Me isomerization. Keeping it low preserves the isomeric ratio of the synthesized product.
      
  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Why? Fast ramp minimizes time-on-column, reducing thermal rearrangement.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

C. Data Validation Checklist
  • Check for m/z 147: If a large peak at m/z 147 (Hexamethyldisiloxane) appears early, your sample has hydrolyzed. Reject data.

  • Check Peak Shape: If the main peak (m/z 202) is tailing or shows a "saddle" shape, on-column isomerization is occurring. Lower the inlet temperature.

References

  • NIST Mass Spectrometry Data Center. Trimethylsilyl derivatives fragmentation patterns. NIST Standard Reference Database 1A v17. [Link]

  • O'Connor, J. M., & Casey, C. P. (1987). Ring-whizzing in indenyl silanes: 1,5-sigmatropic shifts. Chemical Reviews. [Link]

  • PubChem. Trimethyl(1H-inden-1-yl)silane Compound Summary. National Library of Medicine. [Link]

  • Bradley, T. J., et al. (2000). Isomeric differentiation of substituted indenes by mass spectrometry. Journal of Organometallic Chemistry. [Link]

Technical Guide: Tacticity Control in Silyl-Bridged vs. Unbridged Metallocenes

[1]

Executive Summary

The Structural Imperative: In olefin polymerization, the geometric rigidity of the catalyst ligand framework is the primary determinant of polymer microstructure. This guide compares two archetypal zirconocenes: the unbridged bis(cyclopentadienyl)zirconium dichloride (

rac-dimethylsilylbis(indenyl)zirconium dichloride

The Verdict: The introduction of a dimethylsilyl bridge transforms the catalyst from a freely rotating, aspecific system into a rigid, isospecific machine.[1] While unbridged systems produce amorphous, atactic polypropylene (a-PP) suitable for adhesives, silyl-bridged systems yield highly crystalline, isotactic polypropylene (i-PP) essential for structural and medical applications.[1]

Mechanistic Foundation: Symmetry and Rigidity

The difference in tacticity control stems from the symmetry of the active site and the rotational freedom of the ligands.

Unbridged Systems ( Symmetry / Fluxional)

In

1
  • Result: The catalyst cannot discriminate between the re and si faces of the propylene monomer.

  • Outcome: Random stereochemistry (Atactic).

Silyl-Bridged Systems ( Symmetry / Rigid)

The



  • Result: The "chiral pocket" forces the growing polymer chain to orient into a specific open sector to minimize steric clash. This orientation, in turn, dictates which face of the incoming propylene monomer can coordinate (Enantiomorphic Site Control).[1]

  • Outcome: Consistent stereochemistry (Isotactic).

Mechanism Visualization

MetalloceneMechanismCat_UnbridgedUnbridged Catalyst(Cp2ZrCl2)State_FluxFluxional Ligands(Free Rotation)Cat_Unbridged->State_FluxActivation (MAO)Cat_BridgedSilyl-Bridged Catalyst(rac-Me2Si(Ind)2ZrCl2)State_RigidRigid C2 Symmetry(Locked Geometry)Cat_Bridged->State_RigidActivation (MAO)Insertion_RandRandom Face Attack(re/si)State_Flux->Insertion_RandPropylene CoordInsertion_SelSelective Face Attack(re-face only)State_Rigid->Insertion_SelSite ControlPolymer_AtacticAtactic Polypropylene(Amorphous/Oily)Insertion_Rand->Polymer_AtacticChain GrowthPolymer_IsoIsotactic Polypropylene(Crystalline Solid)Insertion_Sel->Polymer_IsoChain Growth

Figure 1: Mechanistic pathway comparison.[1] The bridge acts as a geometric lock, enforcing the site control necessary for isotacticity.[1]

Comparative Performance Analysis

The following data contrasts the performance of unbridged vs. silyl-bridged catalysts in propylene polymerization.

Experimental Data Summary
ParameterUnbridged (

)
Silyl-Bridged (

)
Impact of Bridge
Tacticity (

pentad)
< 10% (Atactic)80% – 90% (Isotactic)Critical: Enforces stereoregularity.
Melting Point (

)
N/A (Amorphous)135°C – 145°CHigh: Creates crystallinity.[1]
Molecular Weight (

)
Low (< 50 kDa)High (100 – 300 kDa)Moderate: Suppresses chain termination.[1]
Physical State Viscous Oil / GumSolid GranulesTransformative: Changes material class.
Activity ModerateHighPositive: Indenyl effect enhances rate.

Note: Values are typical for solution polymerization at 50-70°C activated with Methylaluminoxane (MAO).[1]

Interpretation
  • Tacticity: The mmmm pentad content measures the percentage of five consecutive monomer units having the same stereochemical configuration. The jump from <10% to ~90% represents a shift from random statistics to high-precision chemical engineering.

  • Thermal Properties: Unbridged PP has no melting point because it cannot crystallize. The silyl-bridged PP, with a

    
     near 140°C, is a robust thermoplastic suitable for autoclaving, a key requirement for medical labware.[1]
    

Experimental Protocol: Comparative Polymerization

Objective: To synthesize and characterize polypropylene using both catalyst types under identical conditions to quantify the "bridge effect."

Safety Warning: Metallocenes and MAO are pyrophoric and highly air/moisture sensitive. All manipulations must occur in an inert atmosphere (glovebox or Schlenk line).

Materials Preparation
  • Solvent: Toluene (Anhydrous, 99.8%), dried over Na/Benzophenone and distilled under Argon.[1]

  • Monomer: Polymerization grade Propylene (Grade 4.0), passed through oxygen/moisture scrubber columns.[1]

  • Co-catalyst: Methylaluminoxane (MAO), 10 wt% in toluene.[1]

  • Catalysts:

    • A:

      
       (Commercial grade).
      
    • B:

      
       (Must be purified to remove meso isomer, typically by recrystallization).[1]
      
Polymerization Workflow
  • Reactor Prep: Heat a 250 mL glass pressure reactor to 120°C under vacuum for 2 hours. Cool to reaction temperature (e.g., 60°C) under Argon flow.

  • Scavenging: Inject 50 mL dry toluene and 2 mL MAO solution. Stir for 10 minutes to scavenge trace impurities.

  • Saturation: Pressurize with propylene (e.g., 2 bar continuous feed) until saturation is achieved (solvent volume expansion stabilizes).[1]

  • Injection: Dissolve 5

    
    mol of Catalyst A or B in toluene. Inject into the reactor under pressure.
    
    • Target Al:Zr ratio: ~1000:1 to 2000:1.

  • Reaction: Maintain 60°C and constant propylene pressure for 30-60 minutes.

  • Quenching: Terminate by injecting 10 mL acidic methanol (5% HCl in MeOH).

  • Workup: Pour mixture into 500 mL stirring methanol. Filter the precipitated polymer.[2] Wash with methanol and dry in a vacuum oven at 60°C.

Workflow Visualization

ExperimentalProtocolPrep1. Reactor Prep(Vac/Heat/Ar)Scavenge2. Scavenging(Toluene + MAO)Prep->ScavengeSaturate3. Monomer Saturation(Propylene @ 2 bar)Scavenge->SaturateBranchSelect CatalystSaturate->BranchCat_AInject Unbridged(Cp2ZrCl2)Branch->Cat_ACat_BInject Silyl-Bridged(rac-Me2Si...)Branch->Cat_BPolymerizePolymerization(60°C, 30-60 min)Cat_A->PolymerizeCat_B->PolymerizeQuenchQuench & Precipitate(Acidic MeOH)Polymerize->QuenchAnalyzeAnalysis(NMR, DSC, GPC)Quench->Analyze

Figure 2: Standardized workflow for comparative metallocene polymerization.

Applications and Implications

For researchers in materials science and drug delivery systems, the choice of catalyst dictates the utility of the final material.

  • Silyl-Bridged (Isotactic PP):

    • Medical Devices: Syringes, vials, and IV bags.[1] The high crystallinity (

      
      ) allows for steam sterilization (autoclaving) without deformation.
      
    • Drug Delivery: The chemical inertness and low extractables of metallocene i-PP make it superior to PVC for storing sensitive biologic drugs.

  • Unbridged (Atactic PP):

    • Adhesives: The tacky, amorphous nature is ideal for hot-melt adhesives.[1]

    • Bitumen Modification: Used as an additive to improve the elasticity of roofing materials, though rarely used in pure form for structural applications.[1]

References

  • Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link[1]

  • Kaminsky, W. (2015).[1] "Discovery and development of metallocene-based polyolefins with special properties." Polyolefins Journal. Link

  • Spaleck, W., et al. (1994).[1] "The influence of aromatic substituents on the polymerization behavior of bridged zirconocene catalysts." Organometallics. Link[1]

  • Brintzinger, H. H., et al. (1995).[1] "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts." Angewandte Chemie International Edition. Link[1]

  • Busico, V., & Cipullo, R. (2001).[1] "Microstructure of Polypropylene."[3] Progress in Polymer Science. Link

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Trimethyl(2-methyl-1H-inden-1-yl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Overview

Trimethyl(2-methyl-1H-inden-1-yl)silane (CAS: 17973-89-6) is a specialized organosilane intermediate primarily used in the synthesis of metallocene catalysts (e.g., for olefin polymerization). As a Senior Application Scientist, I emphasize that safe disposal requires understanding its specific reactivity profile: it is flammable , moisture-sensitive , and prone to hydrolysis which releases 2-methylindene and trimethylsilanol.[1][2]

Unlike simple chlorosilanes, this compound does not typically release acidic gas (HCl) upon hydrolysis, but it does generate flammable organic byproducts.[1][2] The disposal strategy focuses on controlled deactivation (quenching) followed by segregation into the appropriate hazardous waste stream.

Critical Hazard Profile
PropertyClassificationOperational Implication
Flammability High (Cat 2/3) Flash point is likely <60°C. Ground all equipment; use spark-proof tools.[3]
Reactivity Moisture Sensitive Hydrolyzes in air/water. Keep inert (Argon/Nitrogen) until quenching.
Health Irritant (Skin/Eye) Causes serious eye irritation and skin defatting.
RCRA Code D001 (Ignitable) Must be managed as hazardous ignitable waste.

Chemical Stability & Hydrolysis Mechanism

Understanding the degradation pathway is essential for validating the disposal method. When exposed to water or protic solvents, the silicon-indenyl bond cleaves.[2]

Hydrolysis Reaction:



(Where Ind' = 2-methylindenyl)[1]

The byproduct Trimethylsilanol is volatile and can spontaneously condense to form Hexamethyldisiloxane (HMDS) . Both byproducts are flammable. Therefore, the quenching process must account for the generation of these secondary flammable species.[2]

Step-by-Step Disposal Protocol

Pre-Disposal Requirements[1][2][4]
  • Location: Chemical Fume Hood (Face velocity > 100 fpm).

  • PPE: Nitrile gloves (double-gloved) or Silver Shield® for spill cleanup; ANSI Z87.1 splash goggles; flame-resistant (Nomex) lab coat.

  • Inert Gas: Nitrogen or Argon line required for large-scale transfers.

Controlled Quenching Procedure (Small to Medium Scale)

This protocol converts the reactive silane into stable organic waste.

Reagents Needed:

  • Inert solvent (Hexane or Toluene).

  • Quenching agent (Isopropanol or Ethanol).

  • Receiving vessel (Round-bottom flask or heavy-walled beaker).

Workflow:

  • Dilution: Dilute the residual silane in the original container with an equal volume of inert solvent (e.g., Toluene). This acts as a heat sink.

  • Transfer: Transfer the diluted mixture into a larger reaction vessel equipped with a stir bar.

  • Quenching:

    • Slowly add Isopropanol (IPA) dropwise to the stirred solution.

    • Ratio: Use at least a 10:1 molar excess of alcohol to silane.

    • Observation: Watch for mild exotherms. Although less violent than chlorosilanes, heat generation can occur.[2]

  • Completion: Stir for 30 minutes. Add a small amount of water (approx. 5% volume) to ensure complete hydrolysis of any remaining Si-C(indenyl) bonds.

  • Waste Tagging: Label the final mixture as "Hazardous Waste - Flammable Organic Solvent (Contains Toluene, Isopropanol, Siloxanes)." [2]

Large Scale / Bulk Disposal

For quantities > 1 Liter, do not attempt benchtop quenching unless you have a dedicated reactor with cooling.[2]

  • Action: Seal the container under inert gas.

  • Labeling: Affix a hazardous waste label with D001 code.

  • Disposal: Arrange for pickup by a certified chemical waste contractor (e.g., Clean Harbors, Veolia) for incineration.[1][2]

Visualized Workflows

Quenching & Disposal Decision Logic

The following diagram illustrates the decision-making process for handling this specific organosilane, ensuring no step is overlooked.

DisposalWorkflow Start Start: Waste Identification CheckQty Check Quantity Start->CheckQty SmallScale < 100 mL (Residual) CheckQty->SmallScale Small LargeScale > 100 mL (Bulk) CheckQty->LargeScale Large Dilute Dilute with Toluene (1:1) SmallScale->Dilute Pack Pack in DOT-Approved Drum LargeScale->Pack Quench Add Isopropanol (Slowly) Dilute->Quench Hydrolyze Add 5% Water & Stir 30 min Quench->Hydrolyze CombineWaste Combine with Organic Solvents Hydrolyze->CombineWaste LabelBulk Label: D001 Flammable Waste Pack->LabelBulk LabelFinal Tag for Incineration LabelBulk->LabelFinal CombineWaste->LabelFinal

Caption: Operational logic flow for determining quenching vs. bulk packaging based on waste volume.

Emergency Response & Spill Management

In the event of a spill, speed and containment are critical to prevent fire hazards.[2]

ScenarioImmediate ActionCleanup Material
Minor Spill (<10 mL) Ventilate area. Eliminate ignition sources.[3][4][5][6][7][8][9]Absorb with paper towels; place in fume hood to evaporate or strictly into solid hazardous waste bin.
Major Spill (>10 mL) Evacuate lab. Call EHS. Isolate area.Use Vermiculite or Dry Sand . Do NOT use water.[5][6][7] Do NOT use combustible materials (sawdust).[6]
Skin Contact Remove contaminated clothing immediately.[3][6][7][8][9][10]Wash with soap and water for 15 min. (Hydrophobic; water alone is ineffective).

Prohibited Actions:

  • Do NOT pour down the drain.[6] (Violates EPA 40 CFR 261.3).

  • Do NOT use a standard vacuum cleaner (Risk of spark/explosion).

  • Do NOT mix with oxidizers (Peroxides, Nitric Acid) in the waste stream.[1][2]

Regulatory Compliance (USA)

Adherence to federal regulations is mandatory. This compound falls under the Resource Conservation and Recovery Act (RCRA) .[11]

  • EPA Waste Code: D001 (Characteristic of Ignitability).[11]

  • Satellite Accumulation: Store waste in a closed container at or near the point of generation. Container must be marked "Hazardous Waste" with the date.

  • DOT Shipping (if transporting):

    • Proper Shipping Name: Flammable liquids, n.o.s.[1][2][7][12] (this compound).

    • Class: 3

    • Packing Group: II or III (depending on flash point data).

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][10] [Link][1]

  • Gelest, Inc. Handling and Disposal of Organosilanes. Technical Library. (General guidance for silane handling). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.